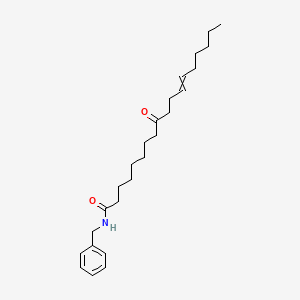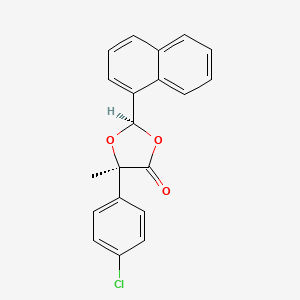![molecular formula C18H20BrNO2 B14177421 (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine CAS No. 920802-41-1](/img/structure/B14177421.png)
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and methoxy groups in the structure suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and 4-methoxybenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-bromoaniline with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with morpholine under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
化学反応の分析
Types of Reactions
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
(2R)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a chlorine atom instead of bromine.
(2R)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with a fluorine atom instead of bromine.
(2R)-2-(4-iodophenyl)-4-[(4-methoxyphenyl)methyl]morpholine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity and interactions with molecular targets.
特性
CAS番号 |
920802-41-1 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC名 |
(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20BrNO2/c1-21-17-8-2-14(3-9-17)12-20-10-11-22-18(13-20)15-4-6-16(19)7-5-15/h2-9,18H,10-13H2,1H3/t18-/m0/s1 |
InChIキー |
FCBNPQTWCCXYMX-SFHVURJKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2CCO[C@@H](C2)C3=CC=C(C=C3)Br |
正規SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
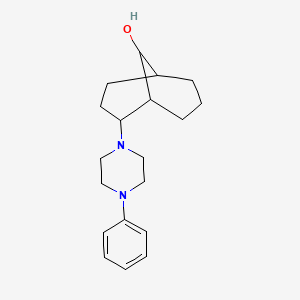
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)

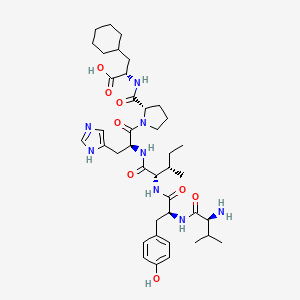
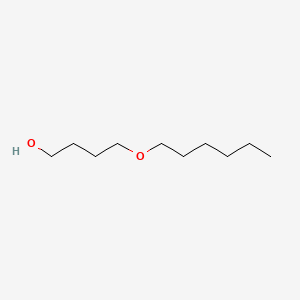
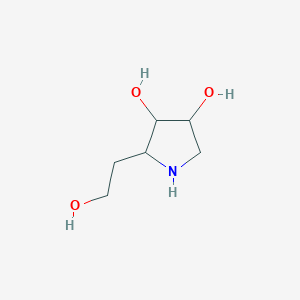
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)

